molecular formula C17H16N2OS B12185431 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B12185431
M. Wt: 296.4 g/mol
InChI Key: LCWLBJFYHOWEBJ-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to the acetamide group through a thiazole ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the thiazole intermediate.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole or naphthalene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can interact with biological macromolecules through hydrogen bonding or π-π interactions, while the naphthalene ring can enhance the compound’s hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide: Lacks the naphthalene ring, which may affect its biological activity and physical properties.

    N-(naphthalen-1-yl)acetamide: Lacks the thiazole ring, which may reduce its potential interactions with biological targets.

Uniqueness

The presence of both the thiazole and naphthalene rings in 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide makes it unique, as it combines the properties of both moieties. This dual functionality can enhance its interactions with biological targets and improve its potential as a therapeutic agent or material.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C17H16N2OS/c1-11-16(21-12(2)18-11)10-17(20)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

LCWLBJFYHOWEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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